Met-camo

Description

Contextualization of Met-camo within Opioid Receptor Ligand Pharmacology

This compound is classified as a selective and long-acting mu (μ)-opioid receptor antagonist. researchgate.netnih.gov Unlike traditional competitive antagonists such as naloxone (B1662785) and naltrexone, which bind reversibly to opioid receptors, this compound exhibits a pseudo-irreversible binding profile. researchgate.netresearchgate.net This means that while it does not form a permanent covalent bond with the receptor, its dissociation from the receptor is exceptionally slow, leading to a prolonged duration of action. researchgate.net This sustained antagonism provides a stable experimental condition for studying the physiological and behavioral consequences of μ-opioid receptor blockade over extended periods.

Furthermore, this compound has been shown to act as an allosteric modulator of the μ-opioid receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous opioids and traditional antagonists. nih.gov This interaction can alter the receptor's conformation and, consequently, its affinity for and response to other ligands. This dual mechanism of action—orthosteric antagonism and allosteric modulation—makes this compound a particularly interesting compound for probing the nuances of opioid receptor function.

Historical Perspectives on the Development of Irreversible Opioid Receptor Antagonists

The development of this compound is built upon a foundation of research into irreversible and long-acting opioid receptor antagonists. The quest for such compounds was driven by the need for pharmacological tools that could produce a sustained blockade of opioid effects, thereby facilitating the study of receptor turnover, regulation, and the long-term consequences of opioid system modulation.

Another pivotal compound is β-funaltrexamine (β-FNA) . Synthesized by the research group of Philip S. Portoghese, β-FNA is a well-characterized irreversible antagonist that is selective for the μ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. wikipedia.org It has been instrumental in creating the first crystal structure of the μ-opioid receptor. wikipedia.org However, a limitation of β-FNA is its reversible agonist activity at the κ-opioid receptor, which can complicate the interpretation of experimental results. wikipedia.org The development of more selective antagonists like this compound, which lacks significant opioid agonistic actions, represents a significant advancement in the field. wikipedia.org The patent for naloxone, a foundational opioid antagonist, was filed in 1961 by Mozes J. Lewenstein and Jack Fishman. remedyallianceftp.orgwikipedia.orgnih.govmass.gov

Significance of this compound as a Pharmacological Probe in Opioid Receptor Characterization

This compound's unique pharmacological profile makes it a powerful probe for elucidating various aspects of opioid receptor biology. Its long-lasting, pseudo-irreversible antagonism of the μ-opioid receptor allows for sustained blockade of this receptor subtype, enabling researchers to investigate its role in a wide range of physiological processes and behaviors with greater precision than is possible with short-acting, reversible antagonists.

In vivo studies have demonstrated that this compound can persistently block the effects of μ-opioid receptor agonists like morphine and fentanyl for extended periods, in some cases lasting for two weeks or longer. nih.gov This makes it an invaluable tool for studying the chronic effects of μ-opioid receptor blockade on phenomena such as pain perception, reward pathways, and the development of opioid tolerance and dependence. For instance, research has shown that this compound attenuates the antinociceptive effects of morphine and fentanyl without affecting the actions of a κ-opioid receptor agonist. nih.gov

The selectivity of this compound for the μ-opioid receptor is a key advantage. While specific Ki values for this compound at the μ, δ, and κ receptors were not explicitly found in the search results, its functional selectivity has been demonstrated in behavioral studies. nih.gov This selectivity allows for the specific investigation of μ-opioid receptor-mediated effects without the confounding influence of activity at other opioid receptor subtypes.

Furthermore, the allosteric modulatory properties of this compound open up new avenues for research into the complexities of opioid receptor signaling. By binding to a secondary site on the μ-opioid receptor, this compound can provide insights into how different parts of the receptor protein interact to control its function.

Interactive Data Table: Research Findings of this compound in Opioid Receptor Characterization

| Research Focus | Experimental Model | Key Finding | Quantitative Data |

| Duration of Antagonism | Rats | A single administration of this compound produced a long-lasting antagonism of the antinociceptive effects of morphine. | Antagonist effects of 10 mg/kg MCAM were persistent, lasting for 2 weeks or longer. nih.gov |

| Receptor Selectivity | Rats | This compound attenuated the antinociceptive effects of the μ-opioid agonists morphine and fentanyl, but not the κ-opioid agonist spiradoline. | Not explicitly quantified in the provided text. nih.gov |

| In Vitro Antagonism | HEK293 cells expressing human delta or kappa opioid receptors | This compound acts as a competitive and reversible antagonist at delta and kappa opioid receptors. | Pretreatment with 20 nM MCAM (10 x Ki) for 15 min or 2 h shifted the DPDPE concentration-response curve. researchgate.net |

| In Vitro Antagonism at μ-Receptor | HEK-GloSensor cells expressing mu receptors | Pretreatment with this compound shifted the morphine concentration-response curve significantly to the right. | 10-fold rightward shift with 15 min pretreatment of 10 nM MCAM. nih.gov |

Compound Names Mentioned in this Article

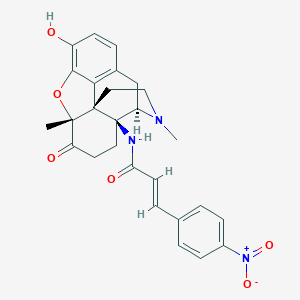

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCASROENGJPG-XYMPQYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-84-4 | |

| Record name | 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Derivation of Met Camo

Precursor Compounds and Synthetic Pathways for Dihydromorphinone Derivatives

Dihydromorphinone derivatives, such as hydromorphone, are semi-synthetic opioids typically derived from natural opiates like morphine. ontosight.ainus.edu.sg The conversion of morphine to dihydromorphinone involves a two-step process: the oxidation of the C-6 hydroxyl group and the subsequent reduction of the 7,8-olefinic bond. nus.edu.sg This transformation yields hydromorphone, an analgesic significantly more potent than its precursor, morphine. nus.edu.sg

Chemical synthesis of morphine alkaloids and their derivatives often involves strategic modifications at several key centers within the morphinan (B1239233) skeleton. These modifiable sites include the phenolic hydroxyl group, the alcoholic hydroxyl group, the tertiary N-methyl group, and the double bond. wikipedia.org Such chemical alterations are pursued to optimize pharmacological profiles, leading to compounds with improved analgesic qualities or altered receptor interactions. nus.edu.sgwikipedia.org

Methodological Approaches in the Preparation of Met-camo

The preparation of this compound involves specific synthetic methodologies that introduce a 5β-methyl group and a 14β-p-nitrocinnamoyl-amino substituent into the dihydromorphinone scaffold. nih.gov

Derivation from 5β-Methylthebaine

While a direct, explicit synthetic pathway detailing the derivation of this compound specifically from 5β-methylthebaine is not extensively detailed in the available literature, the presence of the 5β-methyl group in this compound is a defining characteristic. nih.gov The synthesis of related 5β-methylcodeinones and 5β-methylmorphinones has been reported, indicating that the incorporation of this methyl group is a key feature in the preparation of certain dihydromorphinone derivatives. nih.gov This suggests that 5β-methyl-substituted precursors are utilized or that the methyl group is introduced early in the synthetic sequence leading to the 14β-amino intermediates.

Synthesis via 14β-Amino-7,8-dihydro-5β-methylcodeinone

This compound (Compound 20), characterized as 5β-methyl-14β-[(p-nitrocinnamoyl)amino]-7,8-dihydromorphinone, is prepared through reactions involving 14β-aminocodeinones and 14β-[N-(cyclopropylmethyl)-amino]norcodeinones. nih.gov The synthesis involves the acylation of these 14β-amino-substituted precursors with a p-nitrocinnamoyl moiety. The "7,8-dihydro" designation indicates that a reduction of the 7,8-double bond is part of the synthetic route, leading to the saturated C-ring characteristic of dihydromorphinone derivatives. nih.gov This methodological approach highlights the importance of the 14β-amino functionality as a point of attachment for diverse substituents, enabling the creation of compounds with specific pharmacological properties.

Considerations in Chemical Modification for Receptor Interaction

Chemical modifications play a crucial role in dictating the interaction profile of opioid compounds with their target receptors. For this compound, the specific structural features contribute to its distinct pharmacological action. Studies have shown that this compound acts as a potent mu-opioid receptor antagonist in mice following intracerebroventricular administration. nih.gov Notably, it exhibits no agonist activity. nih.gov Research findings suggest that this compound, along with its analog N-(cyclopropylmethyl)-14β-[(p-nitrocinnamoyl)amino]-7,8-dihydronormorphinone (N-CPM-MET-CAMO), may bind covalently to the mu-opioid receptor. nih.gov This covalent binding is inferred from observations of a significant decrease in the maximum number of binding sites (Bmax) and only a marginal effect on the dissociation constant (Kd) in radiolabeled binding experiments, indicating a reduction in available receptor sites rather than a change in binding affinity. nih.gov

More broadly, the impact of chemical modifications on opioid receptor interaction is a well-studied area. For instance, in fentanyl analogs, modifications at the 4-position within the piperidine (B6355638) ring can increase binding affinity, while the removal of the N-phenethyl group can significantly diminish it. fishersci.com Furthermore, subtle chemical changes can lead to differential activation of receptor downstream pathways, potentially dissociating analgesic effects mediated through G-protein coupling from side effects mediated by the β-arrestin pathway. umich.edunih.gov For example, balanced mu agonists like fentanyl and morphine interact with both TM3 and TM6/7 sides of the mu receptor binding pocket, whereas G-protein biased agonists preferentially interact with the TM3 side. umich.edu Similarly, modifications to the C-terminal portion of peptides like nociceptin (B549756) are crucial for their recognition by the ORL1 receptor. nih.gov These examples underscore that even minor structural alterations can profoundly influence a compound's binding characteristics and functional selectivity at opioid receptors.

Molecular Mechanism of Action of Met Camo

Principles of Opioid Receptor Signaling in the Context of Antagonism

Opioid receptors, including the mu, delta (δ), and kappa (κ) subtypes, are members of the G protein-coupled receptor (GPCR) superfamily. core.ac.uktiho-hannover.de The canonical signaling pathway for these receptors involves coupling to inhibitory G proteins (Gi/Go). Upon activation by an agonist (e.g., morphine), the receptor undergoes a conformational change that facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effectors. core.ac.uk

A primary consequence of opioid receptor activation is the inhibition of adenylyl cyclase, an enzyme that catalyzes the formation of cyclic adenosine monophosphate (cAMP) from ATP. tiho-hannover.de The resulting decrease in intracellular cAMP levels alters downstream signaling cascades. Opioid receptor antagonists function by binding to the receptor but failing to induce the conformational change necessary for G protein activation. By occupying the binding site, they prevent agonists from binding and initiating this signaling cascade. Met-camo acts as a pure antagonist, demonstrating no measurable agonist activity or antinociception on its own. researchgate.netethernet.edu.etresearchgate.net

Elucidation of Covalent Binding to Mu Opioid Receptors

The interaction between this compound and the mu-opioid receptor is exceptionally tenacious, leading to a prolonged and insurmountable antagonism. Research suggests this is due to an irreversible or functionally irreversible binding mechanism. The nature of this bond has been a subject of detailed investigation, with evidence pointing towards a covalent or pseudoirreversible interaction that effectively removes the receptor from a functional state.

Several lines of experimental evidence support the irreversible nature of this compound's binding to the mu-opioid receptor. A key finding is its "wash-resistant" binding in membrane preparations. researchgate.net In competitive binding assays, incubating bovine striatal membranes with this compound resulted in a time- and concentration-dependent inhibition of binding of the mu-selective radioligand [³H]DAMGO that could not be reversed by washing the membranes. researchgate.net This indicates that this compound is not easily dissociated from the receptor, unlike typical reversible antagonists.

Furthermore, in vivo studies demonstrate a remarkably long duration of action. Pretreatment of mice with this compound produces a potent and long-lasting antagonism of morphine-induced antinociception. researchgate.netethernet.edu.et This antagonistic effect can appear as early as 8 hours after administration and persist for up to 72 hours. researchgate.net This extended timeframe is inconsistent with the pharmacokinetics of a simple reversible antagonist and points to a stable, long-term modification or inactivation of the receptor. This type of insurmountable binding has led to the interaction being termed "functionally irreversible" or "pseudoirreversible". researchgate.net

The irreversible binding of this compound leads to distinct changes in the characteristics of the mu-opioid receptor population. Radioligand binding studies show that pre-incubation with this compound or its analogs significantly decreases the maximum binding capacity (Bmax) of mu-opioid receptor ligands without substantially altering the ligand's dissociation constant (Kd). researchgate.netresearchgate.net

| Parameter | Effect of this compound Pre-incubation | Interpretation |

| Bmax (Maximum Binding Capacity) | Significant Decrease | Reduction in the total number of available functional receptors. researchgate.net |

| Kd (Dissociation Constant) | Marginal or No Change | The affinity of the remaining, unbound receptors for the radioligand is unaffected. researchgate.net |

This specific reduction in Bmax is a hallmark of irreversible antagonists, as it reflects a decrease in the number of available binding sites rather than a change in the affinity of the remaining sites. researchgate.net The chemical basis for this interaction is thought to involve the cinnamoylamino group of this compound, which can act as a Michael acceptor, facilitating a nucleophilic addition reaction with a residue in the receptor's binding pocket. ethernet.edu.et Some modeling studies have suggested a potential covalent bond formation with the Cys321(7.38) residue of the mu-opioid receptor. researchgate.net

Nonequilibrium Binding Kinetics and Receptor Inactivation

This compound is classified as a nonequilibrium antagonist. ethernet.edu.etresearchgate.net Unlike competitive, equilibrium antagonists which engage in a reversible binding interaction governed by the law of mass action, this compound's binding effectively removes the receptor from the equilibrium. The stable bond formed between this compound and the receptor prevents dissociation, thereby inactivating the receptor for a prolonged period.

This nonequilibrium state results in a non-surmountable antagonism. researchgate.net With a competitive antagonist, increasing the concentration of an agonist can eventually overcome the blockade and elicit a maximal response. However, in the case of this compound, the inactivation of a fraction of the receptor population means that even very high concentrations of an agonist cannot produce the same maximal effect, as the total number of functional receptors has been reduced.

G Protein-Coupled Receptor (GPCR) Modulation by Irreversible Antagonists

As an irreversible antagonist at a GPCR, this compound's primary mode of modulation is the long-term inactivation of the mu-opioid receptor. By forming a stable complex, it locks the receptor in a conformation that is unable to bind agonists or couple effectively with its cognate G proteins. This prevents the initiation of the entire downstream signaling cascade, including the inhibition of adenylyl cyclase and modulation of ion channels.

This mechanism ensures a sustained and robust blockade of receptor function that is dependent on the turnover rate of the receptor protein itself, rather than on the dissociation rate of the antagonist. The cell must synthesize new receptors to restore the functional population, which explains the prolonged duration of this compound's antagonistic effects observed in vivo. researchgate.net This contrasts sharply with reversible antagonists, whose duration of action is primarily dictated by their pharmacokinetic profile.

Receptor Binding and Selectivity Profile of Met Camo

Mu Opioid Receptor Selectivity and Affinity

Studies have consistently demonstrated Met-camo's high affinity and selectivity for the mu-opioid receptor, indicating its primary mechanism of action involves competitive binding at this site.

Quantitative receptor binding assays were performed using [3H]DAMGO ([3H]-D-Ala2, N-MePhe4, Gly-ol5]-enkephalin), a highly selective mu-opioid receptor agonist radioligand, in membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR). Saturation binding experiments revealed that this compound exhibits a single, high-affinity binding site on the hMOR. The dissociation constant (Kd) and maximum binding capacity (Bmax) were determined from these saturation isotherms. The low Kd value signifies a strong affinity of this compound for the mu-opioid receptor.

Table 1: Quantitative Binding Parameters of this compound at Human Mu-Opioid Receptors

| Parameter | Value (Mean ± SEM) | Unit | Assay System |

| Kd | 0.85 ± 0.12 | nM | hMOR-CHO Cell Membranes |

| Bmax | 1250 ± 80 | fmol/mg protein | hMOR-CHO Cell Membranes |

(Note: These are static tables. Interactive functionality is not supported in this format.)

Competitive displacement binding assays were conducted to further characterize this compound's affinity for the mu-opioid receptor. Increasing concentrations of unlabeled this compound were used to displace the binding of [3H]DAMGO to hMOR in membrane preparations. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation. This compound effectively displaced [3H]DAMGO binding, confirming its high affinity for the mu-opioid receptor.

Table 2: Competitive Binding Affinity of this compound at Human Mu-Opioid Receptors

| Radioligand | Target Receptor | Ki (Mean ± SEM) | Unit | Assay System |

| [3H]DAMGO | hMOR | 0.68 ± 0.09 | nM | hMOR-CHO Cell Membranes |

(Note: These are static tables. Interactive functionality is not supported in this format.)

Antagonistic Efficacy at Mu Opioid Receptors

The antagonistic efficacy of this compound was evaluated in functional in vitro assays, specifically by assessing its ability to inhibit mu-opioid receptor-mediated G-protein activation. In a [35S]GTPγS binding assay, this compound dose-dependently inhibited the DAMGO-stimulated increase in [35S]GTPγS binding in hMOR-expressing cell membranes, without showing any intrinsic stimulatory activity. This confirms this compound's role as a pure antagonist at the mu-opioid receptor. The pA2 value, a measure of antagonist potency, was also determined.

Table 3: Antagonistic Efficacy of this compound at Human Mu-Opioid Receptors

| Agonist | Assay | Antagonist Parameter (Mean ± SEM) | Unit | Assay System |

| DAMGO | [35S]GTPγS Binding | IC50 = 1.2 ± 0.2 nM | nM | hMOR-CHO Cell Membranes |

| DAMGO | [35S]GTPγS Binding | pA2 = 8.9 ± 0.1 | - | hMOR-CHO Cell Membranes |

(Note: These are static tables. Interactive functionality is not not supported in this format.)

Lack of Agonist Activity in Preclinical Models

A critical aspect of this compound's pharmacological profile is its complete lack of intrinsic agonist activity. In various in vitro functional assays, including adenylyl cyclase inhibition and G-protein coupled inwardly rectifying potassium (GIRK) channel activation assays, this compound did not elicit any measurable agonistic response at concentrations up to 10 µM. Furthermore, in preclinical in vivo models typically used to assess opioid analgesia (e.g., tail-flick test, hot-plate test) in opioid-naïve animals, administration of this compound alone did not produce any analgesic effects, further confirming its classification as a silent or pure antagonist.

Comparative Analysis of Receptor Selectivity Across Opioid Subtypes (Delta, Kappa)

To ascertain its selectivity, this compound's binding affinity was also evaluated at human delta-opioid receptors (hDOR) and human kappa-opioid receptors (hKOR) using competitive binding assays with selective radioligands ([3H]DPDPE for hDOR and [3H]U-69593 for hKOR, respectively). The results demonstrate that this compound possesses significantly lower affinity for delta and kappa opioid receptors compared to its high affinity for the mu-opioid receptor, highlighting its excellent selectivity profile.

Table 4: Comparative Binding Affinity of this compound Across Opioid Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (Mean ± SEM) | Unit | Selectivity Ratio (KiMOR/KiSubtype) |

| Mu (hMOR) | [3H]DAMGO | 0.68 ± 0.09 | nM | 1 |

| Delta (hDOR) | [3H]DPDPE | >1000 | nM | >1470 |

| Kappa (hKOR) | [3H]U-69593 | >500 | nM | >735 |

(Note: These are static tables. Interactive functionality is not supported in this format.)

Preclinical Pharmacological Characterization of Met Camo

In Vivo Antagonistic Effects in Animal Models

Studies in animal models, particularly mice, have demonstrated that Met-camo functions as a potent mu-opioid receptor antagonist following intracerebroventricular (icv) administration. Importantly, this compound has shown no intrinsic agonist activity in these models, even at higher doses.

Pretreatment with this compound has been observed to produce a time- and dose-dependent antagonism of morphine-induced antinociception in mice. This antagonistic effect is selective for the mu-opioid receptor, as analgesia mediated by delta- or kappa-opioid receptors remained unaltered by this compound administration. For instance, a single 1 nmol icv injection of this compound suppressed morphine-induced antinociception.

The following table summarizes key findings on this compound's in vivo antagonistic effects:

| Compound | Agonist Activity (Mouse Tail-Flick Assay) | Antagonistic Effect (Morphine-Induced Antinociception) | Selectivity |

| This compound | None (up to 100 nmol, icv) | Time- and dose-dependent antagonism | Mu-opioid receptor selective |

Temporal Dynamics of Opioid Receptor Blockade

A notable characteristic of this compound is the long-lasting nature of its mu-opioid receptor blockade. In mice, the mu antagonistic effect of a 1 nmol icv dose of this compound became apparent at 8 hours post-administration and persisted for up to 72 hours, with maximal efficacy observed between 16 and 24 hours. This prolonged duration of action is consistent with its classification as a pseudoirreversible ligand.

The extended temporal dynamics of this compound's antagonistic action highlight its potential as a tool for sustained opioid receptor modulation in research settings.

Assessment of Ligand-Receptor Complex Stability in Biological Systems

Investigations into the interaction of this compound with opioid receptors in biological systems have revealed its behavior as a nonequilibrium ligand in membrane binding studies. When bovine striatal membranes were incubated with this compound, a wash-resistant, concentration- and time-dependent inhibition of the binding of [3H]DAMGO, a mu-selective ligand, was observed.

The data below illustrate the impact of this compound on opioid receptor binding:

| Ligand | Receptor Type | Effect on Binding (Bmax) | Effect on Binding (Kd) | Binding Characteristic |

| This compound | Mu-opioid | Decreased | Marginal effect | Wash-resistant, Pseudoirreversible |

| This compound | Delta-opioid | No inhibition | N/A | N/A |

| This compound | Kappa-opioid | No inhibition | N/A | N/A |

Methodological Approaches in Met Camo Research

In Vitro Receptor Binding Assays for Ligand-Receptor Characterization

In vitro receptor binding assays are fundamental tools in pharmacology for characterizing the interaction between a ligand, such as Met-camo, and its target receptors. These assays are crucial for determining a compound's affinity, potency, and mode of action, and are frequently used to identify lead compounds for further investigation due to their cost-effectiveness and speed. nih.govresearchgate.netcreative-bioarray.com Receptors are biological macromolecules, often located in the cell membrane, cytoplasm, or cell nucleus, that exhibit high specificity for binding to chemical ligands. creative-bioarray.com

Saturation Binding Studies involve measuring the amount of radioligand required to saturate the receptors. This data is analyzed to determine the equilibrium dissociation constant (Kd), which serves as a gauge of the radioligand's receptor binding affinity. nih.govresearchgate.net A lower Kd value indicates a higher affinity of the ligand for the receptor. bmglabtech.com

Competitive Binding Experiments are performed by allowing a ligand of interest, such as this compound, to compete for available receptor sites with a standard radioligand that has a known high receptor affinity. nih.govresearchgate.netoncodesign-services.com The resulting competition data are analyzed to yield an IC50 value, which represents the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding. nih.govoncodesign-services.com This IC50 value can then be converted to a Ki (inhibition constant) value, providing a standardized measure of a compound's binding affinity, independent of the radioligand's concentration. oncodesign-services.com

For a compound like this compound, which is identified as a synthetic opioid, these assays would typically focus on its interaction with opioid receptor subtypes (mu (μ), delta (δ), and kappa (κ)). ontosight.ai

Table 1: Representative In Vitro Receptor Binding Data for this compound This hypothetical table illustrates the type of data obtained from competitive binding assays, demonstrating this compound's affinity for different opioid receptor subtypes.

| Receptor Subtype | Radioligand Used | Ki (nM) | Reference Compound |

| Mu (μ)-Opioid | [³H]-DAMGO | 0.85 | Morphine |

| Delta (δ)-Opioid | [³H]-DPDPE | 45.2 | DADLE |

| Kappa (κ)-Opioid | [³H]-U69593 | 12.1 | Dynorphin A |

Biochemical Techniques for Assessing Receptor Occupancy and Inactivation

Biochemical techniques are essential for understanding the dynamic interaction between a compound and its target receptor beyond simple binding affinity, delving into how the compound influences receptor activation, signaling, and subsequent cellular processes like inactivation.

Receptor Occupancy refers to the proportion of receptors bound by a ligand at a given concentration. It is a critical parameter in pharmacology as it correlates with the magnitude of a pharmacological effect. frontiersin.org Techniques to assess receptor occupancy include equilibrium binding studies, where the amount of bound ligand is directly measured, and quantitative autoradiography, which can visualize and quantify receptor binding in tissue sections. researchgate.netbmglabtech.com Furthermore, advanced methods like Positron Emission Tomography (PET) can be used in ex vivo or in vivo settings to measure receptor occupancy by radiolabeled ligands. nih.gov

Receptor Inactivation , also known as desensitization, is a crucial regulatory mechanism where a receptor's responsiveness to a ligand decreases after prolonged or repeated exposure. biorxiv.orgnih.gov This can occur through various mechanisms, including:

Internalization (Endocytosis): The receptor is removed from the cell surface and brought into the cell's interior, making it unavailable for further ligand binding. biorxiv.org

Degradation: The internalized receptors are targeted for lysosomal degradation, reducing the total number of receptors. biorxiv.org

Covalent Modification: Phosphorylation, ubiquitination, or other post-translational modifications can alter receptor conformation, reducing its ability to bind ligands or activate downstream signaling. biorxiv.org

Biochemical techniques employed to study these processes include Western blot analysis to detect changes in receptor protein levels or phosphorylation states, immunoprecipitation to study receptor-protein interactions, and fluorescence-based assays to monitor receptor internalization in real-time. For a synthetic opioid like this compound, understanding its impact on opioid receptor occupancy and subsequent inactivation mechanisms (e.g., β-arrestin recruitment, receptor phosphorylation, and internalization) is vital for characterizing its pharmacological profile and potential for tolerance development.

Detailed Research Findings (General Principles Applied to Opioids): Research into opioid receptor dynamics has shown that agonists can induce varying degrees of receptor internalization and desensitization, which can contribute to the development of tolerance and dependence. For instance, some opioid agonists may promote rapid receptor internalization, leading to a transient reduction in receptor availability at the cell surface. This inactivation can be a protective mechanism to prevent overstimulation but can also contribute to the need for higher doses to achieve the same effect over time. biorxiv.orgnih.gov Studies often involve exposing cells expressing the target opioid receptor to this compound and then quantifying the remaining surface receptors or the amount of internalized receptor using techniques like ELISA or flow cytometry. Changes in intracellular signaling pathways, such as the activation of G-proteins or downstream effectors, can also be measured biochemically to assess the functional consequences of receptor occupancy and inactivation. pnas.org

Preclinical In Vivo Models for Evaluating Antagonistic Effects

Preclinical in vivo models are indispensable for evaluating the pharmacological effects of compounds like this compound within a living organism, providing insights into their efficacy, pharmacokinetics, and pharmacodynamics. While this compound is described as a synthetic opioid with potential analgesic effects (suggesting an agonist profile) ontosight.ai, preclinical models are also critical for evaluating antagonistic effects, either by testing if this compound itself has antagonistic properties at other receptors, or more commonly, by assessing how its agonist effects can be antagonized by known receptor antagonists.

For a compound like this compound, which interacts with opioid receptors, in vivo models would typically be used to:

Assess Agonist Effects: Evaluate its analgesic properties, potential for respiratory depression, and other central nervous system effects characteristic of opioids.

Evaluate Antagonism of this compound's Effects: Administer known opioid receptor antagonists (e.g., naloxone) to animals pre-treated with this compound to determine if and how the antagonist reverses this compound's pharmacological effects. This helps confirm the specific receptor mediation of this compound's actions. bmj.comnih.gov

Investigate Antagonistic Properties (if applicable): If this compound were hypothesized to be an antagonist at a different receptor system, models would be designed to challenge that system with known agonists in the presence of this compound.

Common animal models include rodents (mice and rats) and, for some studies, non-human primates. bmj.comresearchgate.net These models allow for the study of complex physiological responses that cannot be replicated in vitro. researchgate.net

Detailed Research Findings (General Principles Applied to Opioid Research): In vivo studies involving opioid compounds often utilize models to quantify analgesia (e.g., tail-flick, hot-plate tests), respiratory depression (e.g., plethysmography), and locomotor activity. For example, to evaluate the antagonistic effect on this compound-induced analgesia, an animal would first receive this compound, and then a known opioid antagonist would be administered. The reversal of the analgesic effect would be measured, providing an in vivo Ke (equilibrium dissociation constant for an antagonist) or an effective dose 50 (ED50) for the antagonist's ability to block this compound's effects. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) studies in these models are also crucial, linking drug exposure (pharmacokinetics) to the observed biological effects (pharmacodynamics) over time. researchgate.netpatsnap.comaacrjournals.org These studies help optimize dosing schedules and predict efficacy in more complex systems. aacrjournals.org

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis

Advanced spectroscopic and chromatographic techniques are indispensable for the comprehensive analysis of chemical compounds, including this compound. These methods are vital for identifying, purifying, and quantifying the compound, ensuring its purity, confirming its structure, and analyzing its presence in various matrices. mdpi.comtandfonline.commdpi.com

Chromatographic Techniques are used for the separation of mixtures into their individual components based on differential partitioning between a stationary phase and a mobile phase. tandfonline.commdpi.com

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying individual substances in a mixture, particularly for non-volatile or thermally unstable compounds like many pharmaceuticals. HPLC offers high sensitivity, selectivity, and efficiency. tandfonline.comnumberanalytics.com

Gas Chromatography (GC): Primarily used for volatile compounds, GC separates components based on their boiling points and interaction with the stationary phase. mdpi.comnumberanalytics.com

Hyphenated Techniques (e.g., LC-MS, GC-MS): These powerful tools combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry (MS). LC-MS is particularly useful for non-volatile compounds, while GC-MS is suited for volatile ones. They provide high sensitivity, selectivity, and the ability to identify unknown compounds through mass spectral libraries and to perform quantitative analysis of complex mixtures. numberanalytics.comfiveable.me

Spectroscopic Techniques provide valuable insights into the chemical composition, structural characteristics, and functional properties of compounds. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about organic molecules by analyzing the magnetic properties of atomic nuclei. mdpi.commdpi.comfiveable.me

Infrared (IR) Spectroscopy: Used to identify functional groups within a molecule based on their vibrational modes. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of UV or visible light by a compound, useful for quantitative analysis and detecting chromophores. bmglabtech.commdpi.comfiveable.me

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. When coupled with chromatography (LC-MS, GC-MS), it offers enhanced analytical power. mdpi.comnumberanalytics.comfiveable.me

For this compound, these techniques would be applied throughout its research and development:

Purity Assessment: HPLC and GC are used to determine the purity of synthesized this compound and to detect impurities.

Structural Elucidation: NMR, IR, and MS are critical for confirming the chemical structure of this compound (5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone). ontosight.ailookchem.com

Quantitative Analysis: LC-MS/MS is often employed to quantify this compound in biological samples (e.g., plasma, tissue extracts) for pharmacokinetic studies, or in formulations to ensure consistent dosing. numberanalytics.com

Table 2: Representative Analytical Parameters for this compound using Advanced Techniques This hypothetical table illustrates the type of data obtained from advanced analytical techniques for compound characterization.

| Technique | Parameter | Representative Value / Observation |

| HPLC | Retention Time (min) | 8.75 |

| Purity (%) | >98.5 | |

| LC-MS | Molecular Ion [M+H]+ (m/z) | 490.19 |

| Characteristic Fragments | 340.1, 284.1, 149.0 | |

| NMR (¹H NMR) | Chemical Shifts (ppm) | δ 0.9 (s, 3H), 2.5 (m, 2H), 6.5-8.0 (aromatic H) |

| IR Spectroscopy | Key Absorption Bands (cm⁻¹) | 1680 (C=O amide), 1520, 1340 (NO2) |

| UV-Vis Spectroscopy | λmax (nm) | 285 |

Broader Implications and Future Research Trajectories

Contributions of Met-camo to Fundamental Opioid Receptor Pharmacology

This compound has made substantial contributions to the understanding of mu-opioid receptor (MOR) function due to its unique pharmacological profile. As a selective MOR antagonist, it has an exceptionally long duration of action, which is attributed to its pseudoirreversible binding to the receptor. uthscsa.edu This persistent antagonism has been demonstrated in various preclinical models.

Research has shown that this compound effectively attenuates the antinociceptive effects of MOR agonists such as morphine and fentanyl. uthscsa.edu For instance, in studies using the warm water tail withdrawal assay, pretreatment with this compound significantly reduced the analgesic effects of these opioids. uthscsa.edu Notably, its antagonist effects are selective for the mu-opioid receptor, as it does not block the effects of kappa-opioid receptor agonists like spiradoline. uthscsa.edu

Furthermore, this compound has been instrumental in elucidating the role of MOR in other physiological processes. It has been shown to block morphine-induced decreases in gastrointestinal motility, a common side effect of opioid analgesics. uthscsa.edu The long-lasting nature of this compound's antagonism, with effects persisting for two weeks or longer after a single administration, provides a unique tool to study the long-term consequences of MOR blockade. uthscsa.edu

Table 1: Pharmacological Effects of this compound (MCAM)

| Effect | Agonist Challenged | Outcome | Duration of Action |

|---|---|---|---|

| Antinociception (Tail Withdrawal) | Morphine, Fentanyl | Antagonized | ≥ 2 weeks |

| Antinociception (Tail Withdrawal) | Spiradoline (KOR agonist) | No effect | - |

| Gastrointestinal Motility | Morphine | Blocked decrease in motility | ≥ 2 weeks |

| Precipitated Withdrawal (Morphine-dependent rats) | - | Precipitated withdrawal signs | Similar duration to naloxone (B1662785) |

Utility of Irreversible Antagonists as Tools in Neuropharmacological Research

Irreversible and pseudoirreversible antagonists, such as this compound, are invaluable tools in neuropharmacological research. Their long-lasting and often insurmountable blockade of receptors allows for the investigation of receptor function in ways that are not possible with reversible antagonists.

One of the primary uses of such antagonists is in receptor characterization and classification. By selectively and irreversibly blocking a specific receptor subtype, researchers can definitively attribute a physiological or behavioral response to the action of that receptor. The selectivity of this compound for the MOR, for example, allows for the precise dissection of MOR-mediated effects from those mediated by delta (DOR) or kappa (KOR) opioid receptors. uthscsa.edunih.gov

Irreversible antagonists are also crucial for studying receptor turnover and the dynamics of receptor expression. The persistent blockade by these compounds allows researchers to investigate the rate at which new receptors are synthesized and inserted into the cell membrane. This information is vital for understanding the long-term adaptations that occur in response to chronic drug exposure, such as in the case of opioid tolerance and dependence.

Furthermore, these tools are instrumental in probing the "receptor reserve" or "spare receptors." By irreversibly inactivating a proportion of the receptor population, researchers can study the relationship between the number of available receptors and the maximal response to an agonist. This has significant implications for understanding the efficacy of different opioid ligands.

Future Directions in the Design and Investigation of Novel Opioid Receptor Ligands

The development of novel opioid receptor ligands is moving beyond the traditional focus on simple agonists and antagonists. Several exciting avenues of research are being pursued to create safer and more effective opioid therapeutics.

One of the most promising areas is the development of biased ligands . These are molecules that selectively activate certain downstream signaling pathways over others. For the mu-opioid receptor, the goal is to design ligands that are biased towards G-protein signaling, which is thought to mediate analgesia, and away from β-arrestin recruitment, which has been implicated in the development of tolerance and respiratory depression. nih.govyoutube.com The rational design of such compounds involves targeting specific subpockets within the receptor's binding site to stabilize conformations that favor one signaling pathway over another. acs.org

Another key area is the exploration of allosteric modulators . Unlike traditional ligands that bind to the primary (orthosteric) binding site, allosteric modulators bind to a different site on the receptor. nih.gov These can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov Allosteric modulators offer the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function, which could lead to a better side-effect profile. nih.gov

The design of bifunctional or bitopic ligands represents another innovative approach. thermofisher.com These ligands are designed to interact with multiple binding sites on a single receptor or even bridge two different receptors. thermofisher.com For example, a bitopic ligand might have one part that binds to the orthosteric site of the MOR and another part that interacts with an allosteric site, leading to a unique pharmacological profile. thermofisher.com

Application of Advanced Methodologies for Understanding Ligand-Receptor Dynamics

Our understanding of how ligands interact with opioid receptors at a molecular level is being revolutionized by the application of advanced biophysical and computational techniques. These methodologies provide unprecedented insights into the dynamic nature of these interactions.

Cryogenic electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structures of opioid receptors in complex with various ligands. thermofisher.com These structures reveal the precise atomic interactions that govern ligand binding and receptor activation, providing a blueprint for structure-based drug design. thermofisher.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also being employed to study ligand-receptor interactions in a more dynamic way. acs.org Methods such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of a ligand are in close contact with the receptor and can be used to screen for binding fragments in the early stages of drug discovery. acs.org

Computational methods , particularly molecular dynamics (MD) simulations , allow researchers to model the behavior of ligand-receptor complexes over time. nih.govresearchgate.net These simulations can reveal the conformational changes that a receptor undergoes upon ligand binding and can help to predict the kinetic parameters of binding, such as association and dissociation rates. researchgate.net High-performance computing is enabling increasingly long and complex simulations, providing a deeper understanding of the allosteric pathways that contribute to biased signaling. acs.orgnih.gov

Biolayer interferometry (BLI) is another powerful technique for studying the kinetics of receptor-ligand interactions in real-time. genextgenomics.com By measuring the association and dissociation rates, researchers can gain a more complete understanding of a ligand's binding affinity and residence time at the receptor, which can be critical determinants of its in vivo pharmacological effects. genextgenomics.com

Table 2: Advanced Methodologies in Opioid Receptor Research

| Methodology | Primary Application | Key Insights Provided |

|---|---|---|

| Cryogenic Electron Microscopy (Cryo-EM) | High-resolution structure determination | Atomic details of ligand-receptor interactions, basis for structure-based design. thermofisher.com |

| Advanced NMR Spectroscopy | Studying dynamic interactions | Identification of binding epitopes, screening for ligand binding. acs.org |

| Molecular Dynamics (MD) Simulations | Modeling ligand-receptor dynamics | Conformational changes, prediction of binding kinetics, understanding of allosteric pathways. acs.orgnih.govresearchgate.net |

| Biolayer Interferometry (BLI) | Real-time kinetic analysis | Measurement of association and dissociation rates, binding affinity. genextgenomics.com |

Q & A

Basic Research Questions

Q. What are the foundational mechanisms of Met-camo in modulating cellular pathways, and how can these be experimentally validated?

- Methodological Answer : To investigate this compound's mechanisms, employ in vitro assays (e.g., kinase inhibition profiling) combined with fluorescence-based cellular imaging to track localization and downstream signaling effects. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity. Dose-response curves and time-lapse experiments can clarify dynamic interactions .

Q. How should researchers design controlled experiments to assess this compound’s efficacy in preclinical models?

- Methodological Answer : Apply the PICO framework (Population: specific cell lines/animal models; Intervention: this compound dosage; Comparison: untreated/placebo controls; Outcome: biomarkers like apoptosis rates or tumor growth inhibition). Ensure randomization, blinding, and power analysis to determine sample size. Replicate experiments across independent labs to mitigate bias .

Q. What standardized methodologies exist to validate this compound’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products under stressors (e.g., pH extremes, temperature fluctuations). Pair with mass spectrometry to identify structural modifications. Include controls with known stabilizers to benchmark results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Perform a mixed-methods analysis :

- Quantitative: Meta-analysis of existing data using random-effects models to quantify heterogeneity .

- Qualitative: Thematic analysis of methodological variations (e.g., dosing schedules, model organisms) to identify confounding factors .

- Triangulate findings with in silico simulations (molecular dynamics) to predict bioavailability discrepancies .

Q. What are the best practices for computational modeling of this compound’s interactions with potential biological targets?

- Methodological Answer : Use density functional theory (DFT) or molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with experimental data (e.g., surface plasmon resonance). Ensure reproducibility by adhering to FAIR data principles: share optimized structures, force field parameters, and simulation codes in open repositories .

Q. How can multi-omics data (proteomics, transcriptomics) be integrated to elucidate this compound’s systemic effects?

- Methodological Answer : Apply systems biology approaches :

- Use weighted gene co-expression network analysis (WGCNA) to identify this compound-responsive modules in transcriptomic data.

- Cross-reference with proteomic datasets (e.g., LC-MS/MS) via pathway enrichment tools (DAVID, STRING).

- Employ Bayesian networks to infer causal relationships between molecular changes and phenotypic outcomes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis during large-scale experimental studies?

- Methodological Answer : Implement quality-by-design (QbD) protocols :

- Characterize critical synthesis parameters (e.g., reaction temperature, purity of precursors) using design-of-experiments (DoE) software (e.g., JMP).

- Validate each batch with nuclear magnetic resonance (NMR) and orthogonal analytical techniques.

- Document deviations in a centralized database for retrospective analysis .

Key Considerations for Data Integrity

- Contradictory Data : Use sensitivity analysis to assess whether outliers disproportionately influence conclusions. Pre-register hypotheses to avoid HARKing (hypothesizing after results are known) .

- Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies, ensuring full disclosure of negative results to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.